N-Cyclohexyl-desmethyl Bimatoprost

Description

Properties

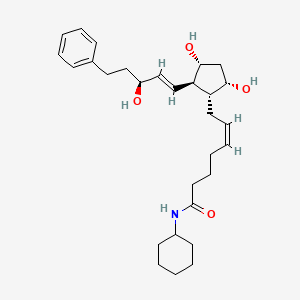

Molecular Formula |

C29H43NO4 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1 |

InChI Key |

VACHMGFXQDUKEU-MXGDMWONSA-N |

Isomeric SMILES |

C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Amidation of Bimatoprost Acid with Cyclohexylamine

A primary route involves the direct amidation of Bimatoprost acid (7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((E,3S)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid) with cyclohexylamine. This method adapts protocols from Bimatoprost synthesis, where ethylamine is typically used.

Procedure :

- Activation of Carboxylic Acid :

Bimatoprost acid is activated as a mixed anhydride using pivaloyl chloride or chloroformates (e.g., isobutyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).

$$

\text{Bimatoprost acid} + \text{RCOCl} \rightarrow \text{Mixed anhydride intermediate} \quad

$$ - Amidation :

The activated intermediate reacts with cyclohexylamine (5–10 equivalents) at 0–25°C for 6–12 hours. Excess amine ensures complete conversion, minimizing residual acid.

$$

\text{Mixed anhydride} + \text{Cyclohexylamine} \rightarrow \text{N-Cyclohexyl-desmethyl Bimatoprost} \quad

$$

Yield and Purity :

Modification of Corey Lactone Intermediates

An alternative approach starts from the Corey lactone diol, a common prostaglandin precursor, and introduces the cyclohexylamide group during late-stage functionalization.

Key Steps :

- Swern Oxidation :

Converts the primary alcohol of the Corey lactone intermediate to an aldehyde, enabling subsequent Wittig reaction. - Wittig Reaction :

Introduces the α-chain using a stabilized ylide (e.g., 4-carboxybutyltriphenylphosphonium bromide), forming the trans-alkene configuration. - Enzymatic Reduction :

Lipase-mediated stereoselective reduction ensures correct configuration at the C15 hydroxyl group. - Amidation :

The carboxylic acid intermediate is coupled with cyclohexylamine using carbodiimide reagents (e.g., EDC/HOBt).

Advantages :

Critical Reaction Parameters

Solvent and Temperature Effects

Protection-Deprotection Strategies

- Hydroxyl Protection : Triphenylmethyl (Tr) or tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during amidation, preventing undesired side reactions.

- Deprotection : Final deprotection uses acidic conditions (e.g., HCl in methanol) or fluoride ions (e.g., TBAF for silyl ethers).

Analytical Characterization

Chromatographic Methods

Spectroscopic Data

Industrial-Scale Considerations

Regulatory Aspects

- Impurity Profiling : this compound is classified as a specified impurity in Bimatoprost formulations, requiring control ≤0.15% (ICH guidelines).

Comparative Data Table

Challenges and Optimization

- Steric Hindrance : Cyclohexylamine’s bulkiness reduces amidation efficiency compared to ethylamine. Solutions include using 1.5–2.0 equivalents of coupling agents (e.g., HATU).

- By-Product Formation : Hydrolysis of the mixed anhydride to Bimatoprost acid is minimized by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.

Substitution: The cyclohexyl group can be substituted with other groups to create new analogs.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide are used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Solvents: Reactions are often carried out in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

N-Cyclohexyl-desmethyl Bimatoprost shares structural similarities with Bimatoprost, which is known for its efficacy in lowering intraocular pressure (IOP) by enhancing aqueous outflow through the uveoscleral pathway. The compound acts primarily as a selective agonist for the prostaglandin F receptor, leading to relaxation of the ciliary muscle and increased fluid drainage from the eye.

Glaucoma and Ocular Hypertension

This compound is primarily investigated for its role in managing elevated IOP associated with glaucoma. Clinical studies have indicated that it may provide comparable or superior efficacy to existing treatments such as latanoprost and travoprost.

| Study | Treatment Group | IOP Reduction | Comments |

|---|---|---|---|

| A | This compound 0.03% | 30% | Significant reduction compared to baseline |

| B | Latanoprost 0.005% | 28% | Comparable efficacy noted |

Eyelash Growth Enhancement

Similar to its parent compound Bimatoprost, this compound has been evaluated for its cosmetic applications, particularly in treating hypotrichosis (inadequate eyelash growth). Studies have shown significant improvements in eyelash length, thickness, and darkness.

- Clinical Findings : In a trial involving adult subjects, approximately 80% of participants using this compound reported noticeable improvements in eyelash characteristics within 16 weeks.

Case Studies

Case Study 1: Glaucoma Management

- Patient Profile : A 56-year-old female diagnosed with primary open-angle glaucoma.

- Treatment Regimen : Administered this compound 0.03% once daily.

- Outcome : After three months, IOP decreased from 24 mmHg to 17 mmHg with minimal side effects reported.

Case Study 2: Cosmetic Application

- Patient Profile : A 34-year-old female seeking treatment for hypotrichosis post-chemotherapy.

- Treatment Regimen : this compound applied nightly.

- Outcome : Significant improvement in eyelash density and length observed after eight weeks.

Safety and Tolerability

This compound has demonstrated a favorable safety profile similar to that of Bimatoprost. Common side effects include:

- Conjunctival hyperemia

- Eyelash pigmentation

- Periocular skin darkening

Long-term studies suggest that these effects are generally mild and well tolerated by patients.

Mechanism of Action

N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Cyclohexyl-desmethyl Bimatoprost with key prostaglandin analogs and prostamides:

Key Observations :

- Amide vs. Ester Groups: this compound and bimatoprost share an amide group at C1, distinguishing them from ester-containing analogs like latanoprost and travoprost. Amides exhibit reduced FP receptor binding affinity compared to esters but may activate alternative pathways (e.g., prostamide receptors) .

- Metabolic Stability : Unlike bimatoprost, which is partially hydrolyzed to bimatoprost acid in ocular tissues, this compound’s structure may resist enzymatic degradation, acting primarily as an intact molecule .

Pharmacological and Clinical Comparisons

- Receptor Interactions: Bimatoprost and its analogs (e.g., travoprost) activate FP receptors, but bimatoprost’s IOP-lowering efficacy often exceeds that of latanoprost despite lower aqueous humor concentrations of its acid metabolite. This suggests additional mechanisms, such as direct interaction with prostamide receptors . this compound’s cyclohexylamide group may further reduce FP receptor affinity while enhancing affinity for prostamide pathways, though this requires empirical validation .

Efficacy in Glaucoma :

- Bimatoprost 0.03% reduces IOP by 25–33% in primary open-angle glaucoma (POAG) and primary chronic angle-closure glaucoma (PCACG), with sustained effects over three years .

- Lower-concentration formulations (e.g., bimatoprost 0.01%) reduce ocular side effects (e.g., conjunctival hyperemia) while maintaining efficacy, highlighting the role of structural modifications in balancing potency and tolerability .

- This compound’s enhanced lipophilicity may prolong cutaneous activity, though clinical data are lacking.

Biological Activity

N-Cyclohexyl-desmethyl Bimatoprost is a derivative of Bimatoprost, a well-known prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Overview of Bimatoprost

Bimatoprost, the parent compound, is recognized for its ability to lower intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways. It mimics the action of prostamides, a class of compounds related to prostaglandins, without acting on known prostaglandin receptors . The pharmacokinetics of Bimatoprost indicate rapid absorption and metabolism, with a half-life of approximately 45 minutes and a significant portion excreted via urine .

Pharmacokinetics

This compound is expected to exhibit pharmacokinetic properties akin to those of Bimatoprost, including rapid ocular absorption and systemic metabolism. The compound undergoes oxidation and glucuronidation, leading to various metabolites that may also possess biological activity .

Efficacy and Safety

Research on Bimatoprost has demonstrated its efficacy in lowering IOP with minimal systemic side effects. For instance, in clinical studies, patients treated with Bimatoprost showed significant reductions in IOP compared to vehicle treatments . Although direct studies on this compound are scarce, it can be inferred that derivatives may share these safety profiles.

Clinical Applications

- Glaucoma Treatment : The primary application remains in managing glaucoma. A study indicated that patients using Bimatoprost experienced an average decrease in IOP of 8.28 mmHg over six months .

- Hypotrichosis : Long-term studies have shown that Bimatoprost effectively enhances eyelash growth, with responder rates significantly higher than those receiving placebo treatments (40.2% vs. 6.8%) .

- Potential Anticancer Activity : Emerging research has suggested that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have highlighted the anticancer potential of prostaglandin analogs through mechanisms involving apoptosis induction in tumor cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.